7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
The compound 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione features a chromeno[2,3-d]pyrimidine core, a bicyclic system fused with a benzene ring. Key substituents include:
- 2-Methoxyphenyl at position 2, contributing electron-donating effects.
- Thione (C=S) at position 4, offering hydrogen-bonding capacity.
This structure is associated with biological activities such as antibacterial and antioxidant properties, as observed in related chromeno-pyrimidine derivatives .
Properties
IUPAC Name |
7-bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-22-15-5-3-2-4-12(15)16-20-17-13(18(24)21-16)9-10-8-11(19)6-7-14(10)23-17/h2-8H,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXDPDSSZQUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Cyclization
The foundational approach involves sequential condensation and cyclization reactions. Starting with 7-bromo-4-hydroxycoumarin, the synthesis proceeds via:
- Aldol Condensation : Reaction with 2-methoxybenzaldehyde in ethanol under reflux forms the chromene intermediate.
- Cyclization with Thiourea : Introducing thiourea in the presence of piperidine as a base facilitates cyclization to yield the pyrimidine-thione core.
Key Reaction Conditions :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A representative protocol includes:
- Mixing 7-bromo-4-hydroxycoumarin (1 equiv), 2-methoxybenzaldehyde (1.2 equiv), and thiourea (1.5 equiv) in methanol.
- Irradiating at 140°C for 20 minutes under microwave conditions.
- Yield : 78% (vs. 65% conventional heating).
Optimization of Reaction Parameters
Catalytic Systems
Hybrid catalysts significantly improve regioselectivity and yield:
| Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|
| Piperidine | 12 h | 65% | |
| Nano-ZnO | 4 h | 82% | |
| Ionic Liquid ([BMIM]BF₄) | 3 h | 88% |
Nano-ZnO and ionic liquids reduce side reactions, achieving higher purity.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) accelerate cyclization but may degrade heat-sensitive intermediates. Ethanol balances reactivity and stability:
| Solvent | Temperature | Conversion |
|---|---|---|
| Ethanol | 80°C | 72% |
| DMF | 100°C | 68% |
| Water | 120°C | 45% |
Structural Characterization
Spectroscopic Analysis
Post-synthesis validation employs:
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Production
Continuous Flow Reactors
Scaling up requires:
Purification Techniques
- Recrystallization : Ethanol/water (7:3) removes unreacted thiourea.
- Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) isolates the product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups present in the molecule.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of a polar solvent and a base such as potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups.
Scientific Research Applications
7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Chromeno[2,3-d]pyrimidine derivatives are compared with pyrano- and thieno-pyrimidine systems:
- Chromeno vs.
- Thieno Pyrimidines: Thieno[2,3-d]pyrimidines (e.g., compound 7 in ) replace the benzene ring with a thiophene, altering electronic properties and solubility .
Substituent Effects
Halogen at Position 7:
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases lipophilicity and van der Waals interactions. For example, 7-chloro analogs (e.g., BB74517 in ) may have reduced potency compared to brominated derivatives .
- Biological Impact : Bromine’s electronegativity could enhance binding to hydrophobic pockets in enzymes or receptors.
Phenyl Group Modifications:
Hydroxyl groups (e.g., in BB74517) improve solubility but may reduce metabolic stability compared to methoxy groups .
Position 4 Modifications: Thione vs. Ketone
Data Tables
Table 1: Structural and Physical Comparison
*Estimated based on molecular formula in .
Biological Activity
7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the chromeno[2,3-d]pyrimidine class, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C18H13BrN2O2S
- Molecular Weight : 401.3 g/mol
- IUPAC Name : 7-bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- CAS Number : 872197-66-5
The biological activity of 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is primarily attributed to its ability to interact with various molecular targets within cells. The thione group in its structure allows for the formation of covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity and alter cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of chromeno[2,3-d]pyrimidines possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) for these compounds often falls within a range that suggests potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In studies involving cancer cell lines such as MDA-MB-231 (breast cancer), it demonstrated notable antiproliferative effects with IC50 values indicating strong inhibition of cell growth.
- The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Preliminary findings suggest that 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione may possess anti-inflammatory properties. This is hypothesized to be due to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Study on Antimicrobial Activity
A study published in 2003 evaluated various pyrimidinone derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibited significant antibacterial activity against Mycobacterium tuberculosis and other microbial strains .
Study on Anticancer Activity
In a recent study focused on the synthesis and biological evaluation of chromeno-pyrimidine derivatives, several compounds were tested for their anticancer properties. Among them, those structurally related to 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
